molecular formula C13H11ClN2O2 B1404464 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione CAS No. 1415719-07-1

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione

Cat. No. B1404464
M. Wt: 262.69 g/mol
InChI Key: GUJVGSHSJPOSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione, often abbreviated as CPP-PAD, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. CPP-PAD has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the mechanisms of action of various cellular processes.

Scientific Research Applications

Molecular and Crystal Structure Analysis

One area of research involving derivatives of pyrrolidine-2,5-dione includes the study of their molecular and crystal structures. For instance, a study by Ratajczak-Sitarz et al. (1990) explored the molecular and crystal structure of a similar compound, 3-(4-Chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione. This research contributes to understanding the physical and chemical properties of these compounds, which is essential for their potential applications in various fields (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).

Reactions with Aromatic Amines

Another study conducted by Armisheva et al. (2011) focused on the reactions of pyrrolidine-2,5-diones with aromatic amines. This research is significant for understanding the chemical reactivity and potential synthesis pathways for compounds like 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione. Such studies are crucial for developing new synthetic methods and compounds in medicinal chemistry (Armisheva, Kornienko, Gein, & Vakhrin, 2011).

Anticonvulsant Properties

Research into the anticonvulsant properties of pyrrolidine-2,5-dione derivatives has been a significant area of investigation. Kamiński et al. (2013) described the synthesis and anticonvulsant properties of N-Mannich bases derived from various pyrrolidine-2,5-diones. This research is vital for the development of new therapeutic agents for conditions like epilepsy (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).

Antimicrobial Screening

Studies have also been conducted on the antimicrobial properties of pyrrolidine-2,5-dione derivatives. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, and screened them for antimicrobial activities. This research has implications for developing new antimicrobial agents (Jain, Nagda, & Talesara, 2006).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(prop-2-ynylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h1,3-6,11,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJVGSHSJPOSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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